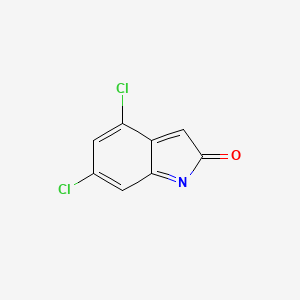

4,6-Dichloro-2H-indol-2-one

Übersicht

Beschreibung

4,6-Dichloro-2H-indol-2-one is a useful research compound. Its molecular formula is C8H5Cl2NO and its molecular weight is 202.03 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that indole derivatives, to which 4,6-dichloro-2h-indol-2-one belongs, bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological effects

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting they may affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Result of Action

Given the biological activities associated with indole derivatives , it can be inferred that this compound may have significant effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity

Biochemische Analyse

Biochemical Properties

Indole derivatives, including 4,6-Dichloro-2H-indol-2-one, have been reported to interact with multiple receptors, contributing to their diverse biological activities

Cellular Effects

Indole derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Molecular Mechanism

Like other indole derivatives, it may exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Biologische Aktivität

4,6-Dichloro-2H-indol-2-one is a compound belonging to the indole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.

- Molecular Formula : C8H5Cl2NO

- Molecular Weight : 202.03 g/mol

- Purity : Typically 95% .

This compound interacts with multiple biological targets, leading to various pharmacological effects. It is known to bind with high affinity to several receptors and enzymes, which contributes to its biological activities.

Target Interactions

- Receptors : Indole derivatives are known to interact with receptors involved in signaling pathways, which can influence cellular responses.

- Enzymatic Activity : The compound may inhibit or activate specific enzymes, leading to changes in metabolic processes .

Biological Activities

The compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Its effectiveness varies depending on the microorganism and concentration used .

Anticancer Activity

Research indicates that this compound has potential anticancer effects. It may exert cytotoxicity against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral and Antiparasitic Effects

There are reports of antiviral and antiprotozoal activities associated with indole derivatives. Specifically, this compound has shown promise in inhibiting the growth of certain viruses and protozoa .

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects by modulating inflammatory pathways and cytokine production .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

-

Antimicrobial Study :

- A study assessed the antimicrobial efficacy of various indole derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria.

- Table 1 : Antimicrobial Activity Results

Microorganism Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Candida albicans 14 -

Anticancer Activity :

- In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) showed that treatment with this compound resulted in a dose-dependent decrease in cell viability.

- Table 2 : Cytotoxicity Assay Results

Concentration (µM) Cell Viability (%) 10 80 25 60 50 30 -

Antiviral Activity :

- Research indicated that the compound inhibited viral replication in cell cultures infected with specific viruses (e.g., HSV).

- The IC50 values for antiviral activity were reported as follows:

- HSV : IC50 = 0.5 µM

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

4,6-Dichloro-2H-indol-2-one has been identified as a promising scaffold in drug development due to its interaction with multiple biological targets.

Antiviral Activity

Research indicates that indole derivatives can exhibit antiviral properties. This compound has been studied for its potential effectiveness against viral infections, particularly in inhibiting the replication of certain viruses through mechanisms involving enzyme inhibition and receptor binding.

Anticancer Properties

The compound has shown promise in cancer research. Its structural similarity to other known anticancer agents allows it to interact with cellular pathways involved in tumor growth and proliferation. Studies have demonstrated its ability to induce apoptosis in cancer cells, suggesting potential as a therapeutic agent in oncology .

Anti-inflammatory Effects

Indole derivatives, including this compound, have been reported to possess anti-inflammatory activities. This is particularly relevant in the context of diseases characterized by chronic inflammation, where modulation of inflammatory pathways could lead to therapeutic benefits .

Biological Research Applications

In addition to its medicinal uses, this compound serves as a valuable tool in biological research.

Receptor Binding Studies

The compound has been utilized in studies focusing on receptor interactions, particularly with arginine vasopressin receptors (AVP). Its ability to selectively bind to these receptors provides insights into their physiological roles and potential therapeutic targets for cardiovascular disorders .

Mechanistic Studies

Research involving this compound contributes to understanding the molecular mechanisms underlying various biological processes. Its effects on gene expression and enzyme activity are critical for elucidating pathways involved in disease mechanisms .

Synthetic Applications

The synthetic utility of this compound extends beyond its biological activities.

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced pharmacological properties. Modifications at different positions on the indole ring can lead to compounds with improved efficacy and selectivity against specific targets .

Use in Heterocyclic Chemistry

As an indole derivative, this compound plays a significant role in heterocyclic chemistry. It is often involved in reactions that yield other complex heterocycles useful in pharmaceuticals and agrochemicals .

Case Studies

Eigenschaften

IUPAC Name |

4,6-dichloro-1,3-dihydroindol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO/c9-4-1-6(10)5-3-8(12)11-7(5)2-4/h1-2H,3H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYCEJLNDXFTLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2Cl)Cl)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-83-5 | |

| Record name | 4,6-Dichloro-1,3-dihydro-2H-indol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-83-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.